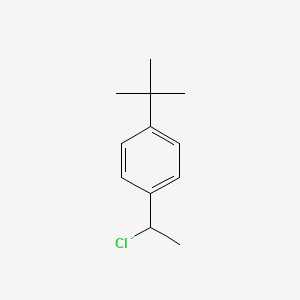

1-tert-Butyl-4-(1-chloroethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-tert-Butyl-4-(1-chloroethyl)benzene is a chemical compound with the molecular formula C12H17Cl . It has a molecular weight of 196.72 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a tert-butyl group and a chloroethyl group . The InChI code for this compound is 1S/C12H17Cl/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 196.72 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Antineoplastic Activity

1-aryl 3-(2-chloroethyl)ureas, related to 1-tert-Butyl-4-(1-chloroethyl)benzene, were synthesized and demonstrated significant cytotoxicity and antineoplastic activity against cancer cells in vitro and in vivo. These compounds, including tert-butyl derivatives, showed promising results in enhancing the survival time of mice bearing L1210 leukemia tumors without notable toxicity, highlighting their potential as new antineoplastic agents (Lacroix et al., 1988).

Synthesis and Crystallography

The synthesis and crystallographic analysis of derivatives, such as 3,6-Dibromo-9-(4-tert-butylbenzyl)-9H-carbazole, demonstrate the structural versatility of tert-butylbenzene derivatives. These studies provide insights into molecular configurations that are crucial for the design of new materials and chemical entities (Cao et al., 2008).

Material Science Applications

The development of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol showcases the application of tert-butylbenzene derivatives in creating new polymers. These polymers exhibit excellent thermal stability, solubility, and mechanical properties, making them suitable for various industrial applications (Hsiao et al., 2000).

Metabolism and Disposition

Research on the metabolism and disposition of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene in mice has provided valuable information on its biotransformation. This study revealed extensive metabolism and identified main metabolites, offering insights into the molecule's pharmacokinetic properties and potential therapeutic applications (Maurizis et al., 1998).

Organic Chemistry and Catalysis

The synthesis and catalytic properties of configurationally stable and non-racemic sulfur-containing palladacycles derived from the orthopalladation of (1-tert-butylsulfanylethyl)benzene highlight the utility of tert-butylbenzene derivatives in facilitating selective chemical transformations. These compounds serve as precursors for the development of novel catalytic systems (Dupont et al., 2001).

作用機序

Target of Action

The primary target of 1-tert-Butyl-4-(1-chloroethyl)benzene is the benzylic position of the benzene ring . The benzylic position is a carbon atom that is directly attached to the benzene ring and is a site of high reactivity .

Mode of Action

This compound interacts with its target through a process known as free radical bromination, nucleophilic substitution, and oxidation . In this process, a hydrogen atom at the benzylic position is removed, resulting in a resonance-stabilized radical . This radical can then undergo further reactions .

Biochemical Pathways

The removal of a hydrogen atom from the benzylic position of this compound can lead to various biochemical pathways. These pathways are influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring . For example, electron-donating substituents activate the benzene ring towards electrophilic attack, while electron-withdrawing substituents deactivate the ring .

Pharmacokinetics

The compound’s reactivity at the benzylic position suggests that it may undergo metabolic transformations in the body .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the nature of the subsequent reactions that the benzylic radical undergoes . These reactions can lead to various products, each with potentially different biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of the reactions at the benzylic position can be affected by the presence of other substances, the temperature, and the pH of the environment .

特性

IUPAC Name |

1-tert-butyl-4-(1-chloroethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOBIOVONMMYGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560630 |

Source

|

| Record name | 1-tert-Butyl-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13372-41-3 |

Source

|

| Record name | 1-tert-Butyl-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)